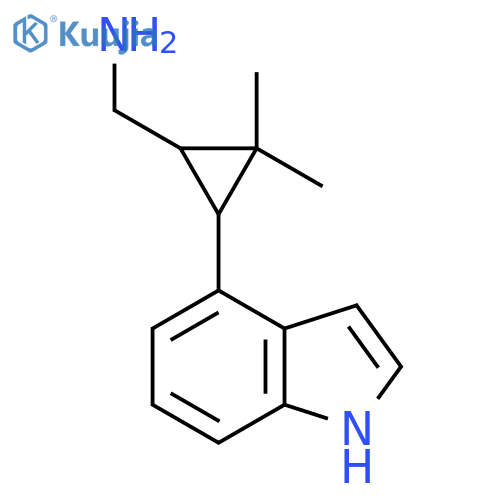Cas no 2229505-50-2 (3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine)

2229505-50-2 structure
商品名:3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine
3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine
- 2229505-50-2
- [3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine
- EN300-1793570
-
- インチ: 1S/C14H18N2/c1-14(2)11(8-15)13(14)10-4-3-5-12-9(10)6-7-16-12/h3-7,11,13,16H,8,15H2,1-2H3
- InChIKey: OLQMXJPBKPXFJZ-UHFFFAOYSA-N
- ほほえんだ: NCC1C(C2=CC=CC3=C2C=CN3)C1(C)C
計算された属性
- せいみつぶんしりょう: 214.146998583g/mol
- どういたいしつりょう: 214.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 41.8Ų
3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793570-5g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 5g |
$3770.0 | 2023-09-19 | ||
| Enamine | EN300-1793570-1g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1793570-10.0g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1793570-0.05g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1793570-5.0g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1793570-0.25g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1793570-1.0g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1793570-2.5g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1793570-10g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 10g |
$5590.0 | 2023-09-19 | ||
| Enamine | EN300-1793570-0.1g |
[3-(1H-indol-4-yl)-2,2-dimethylcyclopropyl]methanamine |
2229505-50-2 | 0.1g |
$1144.0 | 2023-09-19 |
3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
2229505-50-2 (3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine) 関連製品
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量